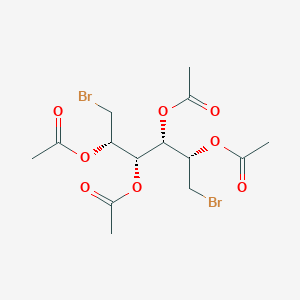
1,6-Dibromo-1,6-dideoxy-D-mannitol 2,3,4,5-tetraacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1,6-Dibromo-1,6-dideoxy-D-mannitol 2,3,4,5-tetraacetate (1,6-DBD) is a versatile compound used in a variety of scientific research applications. It is a structural isomer of 1,6-dideoxy-D-mannitol (1,6-DMD), and has been used to study the conformational and structural properties of carbohydrates and other molecules. 1,6-DBD is also used in biochemistry, biophysics, and medicinal chemistry research.
Scientific Research Applications
Polymer Synthesis and Characterization
A study by Mancera et al. (2003) detailed the synthesis and characterization of new stereoregular AABB-type polyamides from carbohydrate-based monomers, including 1,6-diamino-1,6-dideoxy-D-mannitol derivatives. These polyamides exhibited a pronounced affinity for water and were characterized by various spectroscopic techniques (Mancera et al., 2003).
Structural Modification for Biological Activity
Research on the structural modification of hexitols, including 1,6-Dibromo-1,6-dideoxy-D-mannitol derivatives, has been reported to explore potential biological activities. For example, Kuszmann et al. (1979) synthesized dibromo-1,6-dideoxy-D-mannitol derivatives to study their structure-activity relationship in cytostatically active hexitol derivatives (Kuszmann, 1979).
Analytical Method Development
Pap et al. (1998) developed a high-performance liquid chromatographic method for the determination of dibromomannitol in plasma, showcasing the analytical applications of 1,6-Dibromo-1,6-dideoxy-D-mannitol in clinical and pharmaceutical research (Pap et al., 1998).
Synthesis of Derivatives for Antitubercular Evaluation
Ferreira et al. (2010) synthesized bis-1,2,3-triazole derivatives from D-mannitol, employing 1,6-dideoxy-1,6-dibromo-D-mannitol as a precursor, to evaluate their antitubercular activity against Mycobacterium tuberculosis, although the activities were found to be poor (Ferreira et al., 2010).
properties
IUPAC Name |
[(2S,3S,4S,5S)-3,4,5-triacetyloxy-1,6-dibromohexan-2-yl] acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20Br2O8/c1-7(17)21-11(5-15)13(23-9(3)19)14(24-10(4)20)12(6-16)22-8(2)18/h11-14H,5-6H2,1-4H3/t11-,12-,13-,14-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKPLTNPGLVFJHC-AAVRWANBSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC(CBr)C(C(C(CBr)OC(=O)C)OC(=O)C)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@H](CBr)[C@H]([C@@H]([C@@H](CBr)OC(=O)C)OC(=O)C)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20Br2O8 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.11 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3,4,5-Tetra-O-acetyl-1,6-dibromo-1,6-dideoxy-D-mannitol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(3,4-Dichlorophenyl)sulfanyl-methylsulfanylmethylidene]cyanamide](/img/structure/B130993.png)
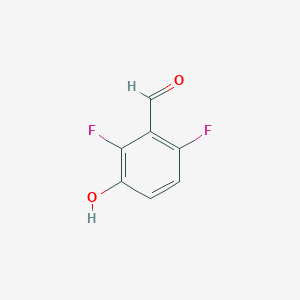
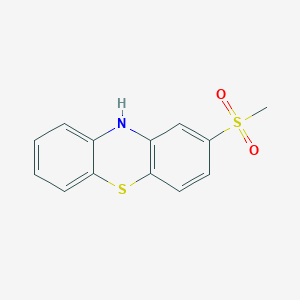

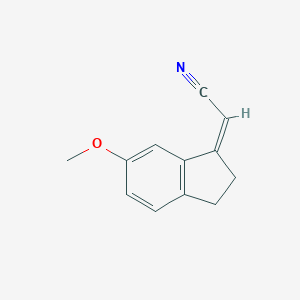

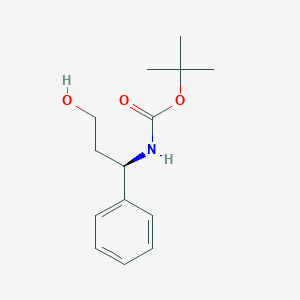
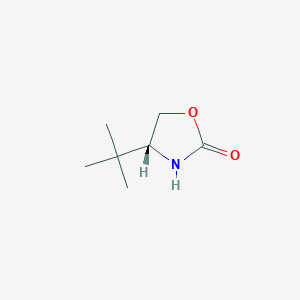
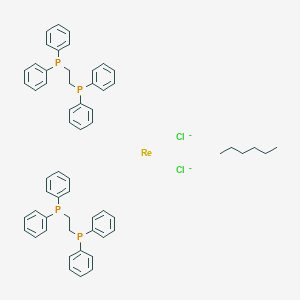
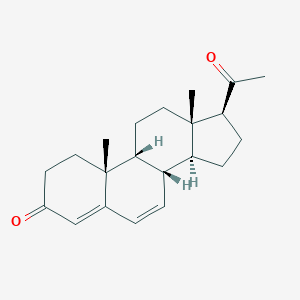
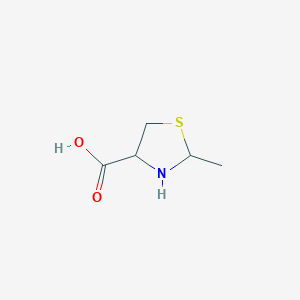
![Ethanehydrazonoylchloride, 2-[(2-chlorophenyl)amino]-2-oxo-N-phenyl-](/img/structure/B131028.png)
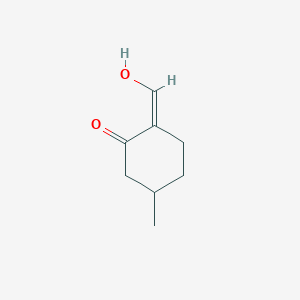
![6-Methylimidazo[2,1-b][1,3]benzothiazole-2-carboxylic acid](/img/structure/B131038.png)